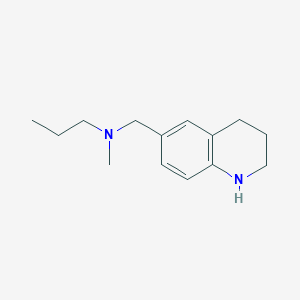

n-Methyl-N-((1,2,3,4-tetrahydroquinolin-6-yl)methyl)propan-1-amine

Description

n-Methyl-N-((1,2,3,4-tetrahydroquinolin-6-yl)methyl)propan-1-amine is a tertiary amine featuring a 1,2,3,4-tetrahydroquinoline core linked via a methylene bridge to a propan-1-amine group substituted with a methyl moiety.

Properties

Molecular Formula |

C14H22N2 |

|---|---|

Molecular Weight |

218.34 g/mol |

IUPAC Name |

N-methyl-N-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)propan-1-amine |

InChI |

InChI=1S/C14H22N2/c1-3-9-16(2)11-12-6-7-14-13(10-12)5-4-8-15-14/h6-7,10,15H,3-5,8-9,11H2,1-2H3 |

InChI Key |

KQVCBTHVZDZHAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(C)CC1=CC2=C(C=C1)NCCC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of n-Methyl-N-((1,2,3,4-tetrahydroquinolin-6-yl)methyl)propan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroquinoline derivative . The reaction conditions typically involve heating the reaction mixture to a specific temperature to facilitate the cyclization process.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

n-Methyl-N-((1,2,3,4-tetrahydroquinolin-6-yl)methyl)propan-1-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions may involve nucleophiles such as halides or amines.

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may lead to the formation of quinoline derivatives, while reduction can yield fully saturated amine products.

Scientific Research Applications

n-Methyl-N-((1,2,3,4-tetrahydroquinolin-6-yl)methyl)propan-1-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry. In biology, it has been studied for its potential role as a neurotransmitter modulator and its effects on various biological pathways .

In medicine, this compound is of interest due to its potential therapeutic properties, including its ability to interact with specific molecular targets in the brain. It has been investigated for its potential use in the treatment of neurodegenerative disorders and as a monoamine oxidase (MAO) inhibitor . In industry, it may be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of n-Methyl-N-((1,2,3,4-tetrahydroquinolin-6-yl)methyl)propan-1-amine involves its interaction with specific molecular targets and pathways in the body. One proposed mechanism is its role as a monoamine oxidase inhibitor, which prevents the breakdown of neurotransmitters such as dopamine and serotonin . This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially improving mood and cognitive function.

The compound may also interact with other molecular targets, such as receptors and enzymes, to exert its effects. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

The following table summarizes key structural differences between the target compound and analogs from the evidence:

Key Comparative Observations

Heterocycle Core Modifications

- Target vs.

- Analog 3: The cyclohepta[b]quinoline core introduces a seven-membered ring, increasing steric bulk and electronic complexity. The nitro group may enhance electrophilic reactivity, impacting stability or metabolic pathways .

Amine Substituent Effects

- Analog 2: The 3-methoxypropyl substituent introduces an ether group, likely improving hydrophilicity compared to the target’s propan-1-amine. The butyl group on the tetrahydroquinoline may enhance lipophilicity, influencing membrane permeability .

- Analog 1 : The piperidin-4-yl substituent introduces a secondary amine, which could modulate basicity and hydrogen-bonding capacity, critical for target engagement in receptor-ligand interactions .

Research Findings and Implications

- Biological Activity: Analogs like those in exhibit CXCR4 antagonism, a property relevant to cancer and HIV research. The target compound’s tetrahydroquinoline core may confer similar activity but with distinct pharmacokinetic profiles due to reduced ring strain compared to isoquinoline derivatives .

- Physicochemical Properties : The methoxy group in Analog 2 may enhance aqueous solubility, whereas the nitro group in Analog 3 could reduce metabolic stability. These observations highlight the need for balanced substituent design in drug development .

Biological Activity

n-Methyl-N-((1,2,3,4-tetrahydroquinolin-6-yl)methyl)propan-1-amine (CAS No. 1094878-92-8) is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₂₂N₂

- Molecular Weight : 218.34 g/mol

- Structure : The compound features a tetrahydroquinoline moiety, which is significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structures to this compound exhibit anticancer properties. For instance:

- Mechanism of Action : Compounds derived from tetrahydroquinoline have shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. In particular, they target pathways involved in cell cycle regulation and apoptosis.

| Compound | IC50 (µM) | Cancer Cell Line | Mechanism |

|---|---|---|---|

| Compound A | 10.5 | MCF-7 (breast cancer) | Apoptosis induction |

| Compound B | 15.2 | HeLa (cervical cancer) | Cell cycle arrest |

| n-Methyl-N... | TBD | TBD | TBD |

Neuroprotective Effects

Research has suggested that tetrahydroquinoline derivatives may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases:

- Study Findings : In vitro studies showed that these compounds can mitigate oxidative stress and neuronal cell death induced by toxic agents.

Antimicrobial Activity

Some derivatives similar to n-Methyl-N... have demonstrated antimicrobial properties:

- Activity Spectrum : Effective against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Neuroprotection in Animal Models : A study evaluated the neuroprotective effects of tetrahydroquinoline derivatives in mouse models of Alzheimer's disease. Results indicated a significant reduction in amyloid-beta plaques and improved cognitive function.

- Anticancer Efficacy : In a clinical trial involving patients with advanced cancer, a compound related to n-Methyl-N... was administered. Patients exhibited improved survival rates and reduced tumor sizes compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.